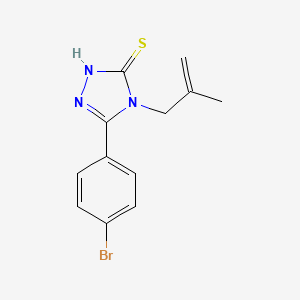

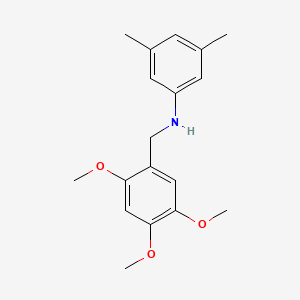

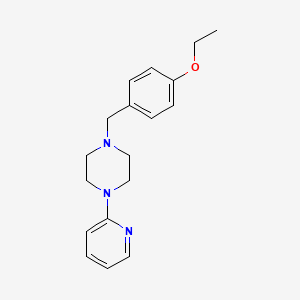

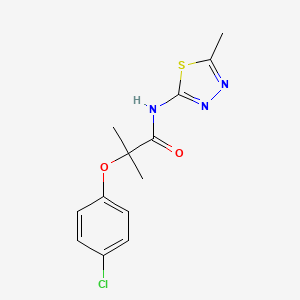

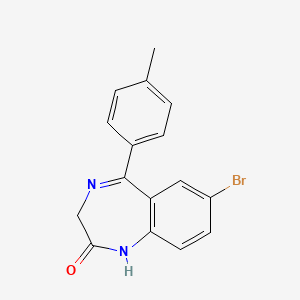

![molecular formula C17H14O4 B5713651 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)

8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one, also known as resorufin, is a fluorescent compound widely used in scientific research. It is synthesized by the oxidation of dihydroresorufin, which is derived from resorcinol. Resorufin has a broad range of applications in various fields of research, including biochemistry, cell biology, and pharmacology.

Mecanismo De Acción

Resorufin is a redox-active compound that undergoes a one-electron oxidation to form a highly fluorescent product, 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one. The oxidation can be catalyzed by various enzymes such as cytochrome P450, peroxidase, and NADPH oxidase. The fluorescence of 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is due to the formation of a conjugated system upon oxidation, which results in a shift of the absorption and emission spectra.

Biochemical and physiological effects:

Resorufin has been shown to have various biochemical and physiological effects in living cells and organisms. It has been reported to induce oxidative stress and apoptosis in cancer cells, and to protect against oxidative stress-induced cell damage in normal cells. Resorufin has also been shown to modulate the activity of various enzymes involved in drug metabolism and detoxification.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Resorufin has several advantages as a fluorescent probe in lab experiments. It has a high quantum yield and is highly sensitive to redox changes, making it an ideal tool for studying oxidative stress and redox signaling. However, 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has some limitations, including its pH sensitivity and potential interference with other fluorescent probes.

Direcciones Futuras

There are several future directions for research involving 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one. One potential area of research is the development of 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one-based fluorescent probes for the detection of specific enzymes and metabolites. Another area of research is the use of 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one as a tool for studying the redox status of tissues and organs in vivo. Additionally, 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one could be used as a therapeutic agent for the treatment of diseases associated with oxidative stress.

Métodos De Síntesis

Resorufin is synthesized by the oxidation of dihydro8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with various oxidizing agents such as potassium permanganate, potassium dichromate, and hydrogen peroxide. The reaction can be carried out under acidic or alkaline conditions, and the yield can be optimized by adjusting the reaction parameters such as temperature and reaction time.

Aplicaciones Científicas De Investigación

Resorufin is widely used as a fluorescent probe to study various biochemical and physiological processes in living cells and organisms. It has been used to monitor the activity of enzymes such as cytochrome P450, NADPH oxidase, and peroxidase. Resorufin is also used to study the redox status of cells and tissues, as it undergoes a color change from blue to pink upon oxidation.

Propiedades

IUPAC Name |

4-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-9-16-14(19)7-12(11-3-5-13(18)6-4-11)8-15(20)17(16)10(2)21-9/h3-8,18-19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPXZYRMXJEUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)

![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)